molecular formula C18H23N5O2 B2655176 1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396884-69-7

1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2655176
CAS No.: 1396884-69-7
M. Wt: 341.415
InChI Key: XNIYOVAECXADQO-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-methoxyaniline and 1-(pyrazin-2-yl)piperidine. These intermediates are then coupled using a urea-forming reaction, often facilitated by reagents like carbonyldiimidazole (CDI) or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea linkage can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrazinyl-piperidine moiety can interact with polar or charged residues. The urea linkage may form hydrogen bonds with target molecules, stabilizing the compound-protein complex and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(2-Methoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with a pyridinyl group instead of a pyrazinyl group.

Uniqueness

1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, while the pyrazinyl-piperidine moiety provides a versatile scaffold for interactions with various biological targets.

Biological Activity

1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, also known by its CAS number 1396884-69-7, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and molecular docking studies.

The molecular formula for this compound is C18H23N5O2C_{18}H_{23}N_{5}O_{2} with a molecular weight of 341.4 g/mol. It is characterized by a urea functional group linked to a methoxyphenyl and a pyrazinyl-piperidinyl moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its efficacy against several cancer types, including lung (A549), colorectal (HCT-116), and prostate (PC-3) cancers.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549TBD
This compoundHCT-116TBD
Sorafenib (control)A5492.12 ± 0.18
Sorafenib (control)HCT-1162.25 ± 0.71

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in published studies.

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases involved in cancer cell proliferation. Molecular docking studies suggest that the urea structure can form hydrogen bonds with amino acid residues in target proteins, enhancing its binding affinity and inhibitory potential.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the piperidine ring and the introduction of various substituents can significantly alter biological activity. For instance, the presence of electron-donating or withdrawing groups on the aromatic rings can enhance or diminish potency.

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
Methoxy group on phenylIncreases solubility and bioavailability
Pyrazinyl moietyEnhances interaction with target proteins
Variations in piperidine structureAlters binding affinity

Case Studies

In a notable study, a series of related diaryl ureas were synthesized and evaluated for their antiproliferative activities. The findings indicated that compounds with similar structural features to this compound exhibited promising results against cancer cell lines, suggesting that further optimization could lead to more potent anticancer agents.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-25-16-5-3-2-4-15(16)22-18(24)21-12-14-6-10-23(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIYOVAECXADQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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